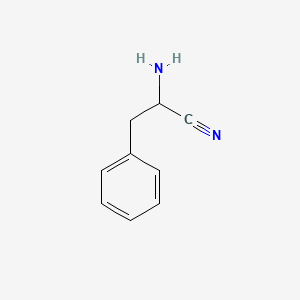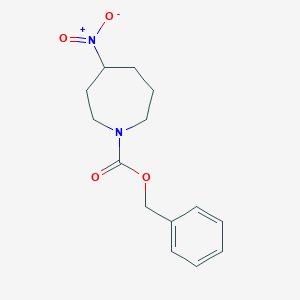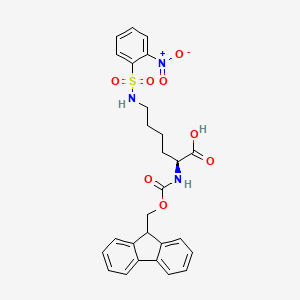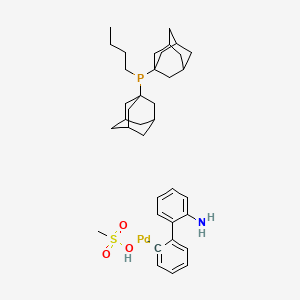
(E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazolinone derivatives often involves reactions between specific anhydrides, hydrazides, and substituted aldehydes. A notable method includes the use of ultrasound irradiation to facilitate the reaction, enhancing yields and reducing reaction times. For instance, the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives was achieved through the reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, using p-TSA as a catalyst under ultrasound irradiation, showcasing a simple and high-yield procedure (Dige et al., 2019).
Molecular Structure Analysis
The molecular structure of quinazolinone and furan derivatives is often confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS. These compounds exhibit complex structures, with the presence of various functional groups contributing to their unique chemical behavior and biological activity. The detailed analysis of these structures is crucial for understanding their properties and potential applications (Dige et al., 2019).
Chemical Reactions and Properties
Quinazolinone derivatives are known for their ability to undergo various chemical reactions, leading to a wide range of products with potential pharmaceutical applications. Their reactivity is often explored in the context of synthesizing novel compounds with enhanced biological activities. For example, the synthesis of functionalized 3-(4-thioxo-3,4-dihydroquinazolin-2-yl) acrylic acid has been reported, showcasing the versatility of these compounds in chemical transformations (Aly, 2003).
Physical Properties Analysis
The physical properties of quinazolinone and furan derivatives, such as solubility, melting points, and crystal structure, are essential for their formulation and application in various fields. These properties are typically characterized using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies have shown that quinazolinone derivatives can act as potent inhibitors against various enzymes, demonstrating their therapeutic potential. Their ability to scavenge free radicals also indicates their potential as antioxidants (Dige et al., 2019).
Propriétés
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3O2/c23-22(24,25)15-5-3-4-13(10-15)19-9-8-16(30-19)11-14(12-26)20-27-18-7-2-1-6-17(18)21(29)28-20/h1-11H,(H,27,28,29)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUXQBOMLAPAC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)
![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)




![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)




![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)

